N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
Description
Properties
CAS No. |
5559-06-8 |
|---|---|
Molecular Formula |
C8H7N3O2S2 |
Molecular Weight |
241.3 g/mol |
IUPAC Name |
N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H7N3O2S2/c12-15(13,7-4-2-1-3-5-7)11-8-10-9-6-14-8/h1-6H,(H,10,11) |
InChI Key |
CQVBWAMMROBBPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NN=CS2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazide to Form 1,3,4-Thiadiazol-2-amine
The first critical step involves synthesizing 1,3,4-thiadiazol-2-amine, the precursor for sulfonamide formation. This is achieved via cyclodehydration of thiosemicarbazide with formic acid (HCOOH) in the presence of phosphorus oxychloride (POCl₃). The reaction proceeds as follows:
Procedure :
-
Thiosemicarbazide (0.05 mol) and formic acid (0.05 mol) are refluxed in POCl₃ (15 mL) for 1 hour.
-
The mixture is cooled, diluted with water, and neutralized with potassium hydroxide.
-
The precipitate is filtered and recrystallized from ethanol, yielding 1,3,4-thiadiazol-2-amine as a white solid (yield: 70–75%, m.p. 155–157°C).
Mechanistic Insight :
POCl₃ acts as both a dehydrating agent and catalyst, facilitating cyclization by eliminating water. The reaction forms the thiadiazole ring while positioning the amine group at the 2-position.
Sulfonylation with Benzenesulfonyl Chloride
The second step involves reacting 1,3,4-thiadiazol-2-amine with benzenesulfonyl chloride to introduce the sulfonamide group.
Procedure :
-
1,3,4-Thiadiazol-2-amine (0.02 mol) is dissolved in pyridine (15 mL).
-
Benzenesulfonyl chloride (0.02 mol) is added dropwise under stirring at room temperature.
-
The reaction is monitored by TLC for 72 hours, after which the mixture is evaporated under reduced pressure.
-
The residue is neutralized with 10% HCl, filtered, and recrystallized from ethanol to yield N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide (yield: 68%, m.p. 216–218°C).
Optimization Notes :
-
Pyridine serves as both a solvent and base, neutralizing HCl generated during sulfonylation.
-
Prolonged reaction times (72 hours) ensure complete conversion, as evidenced by TLC.
Alternative Synthetic Routes
One-Pot Synthesis Using Prefunctionalized Intermediates
Recent patents describe a one-pot method combining cyclization and sulfonylation:
-
5-Substitutedamino-1,3,4-thiadiazole-2-thiol (0.02 mol) is reacted with 2-chloro-N-(4-sulfamoylphenyl)acetamide in acetone with K₂CO₃.
-
The mixture is stirred for 3 hours, filtered, and crystallized from ethanol (yield: 65–70%).
Advantages :
Microwave-Assisted Synthesis
Emerging techniques utilize microwave irradiation to accelerate cyclization:
-
Thiosemicarbazide and formic acid are irradiated at 150°C for 15 minutes.
-
The product is directly sulfonylated with benzenesulfonyl chloride under microwave conditions (100°C, 10 minutes).
Yield : 75% (m.p. 214–216°C).
Characterization and Analytical Data
Spectral Analysis
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide as an anticancer agent. Research has shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, certain analogs demonstrated IC₅₀ values ranging from 0.04 to 1.5 μM against these cell lines, indicating strong inhibitory effects on cancer cell proliferation .
Inhibition of Enzymes
The compound has also been studied for its inhibitory effects on specific enzymes. One notable target is lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. The binding affinity of certain thiadiazole derivatives to LSD1 has been evaluated through molecular docking studies, revealing promising interactions with critical amino acid residues essential for enzyme activity . This suggests that this compound could serve as a scaffold for developing potent LSD1 inhibitors.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Compounds containing the thiadiazole moiety have shown effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting metabolic pathways critical for bacterial survival .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of benzenesulfonamide with thiadiazole derivatives under specific conditions. This process can yield various derivatives with enhanced biological activities. For example, modifications at the benzene ring or the thiadiazole nitrogen can lead to compounds with improved potency or selectivity against specific biological targets .
Case Study 1: Anticancer Research
A study published in the International Journal of Molecular Sciences explored the synthesis and evaluation of new thiadiazole derivatives as anticancer agents. The research identified several compounds with significant cytotoxicity against MCF-7 and HepG2 cells. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the thiadiazole ring enhanced anticancer activity .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition properties of this compound. This study utilized molecular docking techniques to assess binding affinities with LSD1. The results indicated that certain derivatives could effectively inhibit LSD1 activity through specific interactions with key amino acids in the enzyme's active site .
Mechanism of Action
The mechanism of action of N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide involves its interaction with various molecular targets. For instance, it can inhibit the activity of enzymes like carbonic anhydrase by binding to the active site and blocking substrate access. This inhibition can disrupt essential biological processes in pathogens, leading to their death . Additionally, the compound can interfere with cell signaling pathways, such as the interleukin-6 (IL-6)/JAK/STAT3 pathway, which is crucial for cancer cell survival and proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Derivatives
Modifications to the parent compound primarily occur at two sites: (i) the benzene ring (position 4) and (ii) the thiadiazole ring (position 5). These alterations influence pharmacokinetics, target specificity, and potency. Below are notable analogs:
AL106 (4-[2-(4,4-Dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide)
- Structure : Incorporates a cyclohexylidene hydrazine group at position 4 of the benzene ring and a methyl group at position 5 of the thiadiazole.
- Activity : Demonstrates potent anti-glioblastoma (GBM) activity with an IC50 of 58.6 µM in U87 cells, outperforming cisplatin in toxicity profiles .
- Mechanism : Binds TrkA via hydrophobic interactions (Tyr359, Ile374) and hydrogen bonding (Gln369) .
- Pharmacokinetics : Favorable ADMET properties, including low hepatotoxicity and high membrane permeability .
Glybuzole (N-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide)
- Structure : Features a bulky tert-butyl group at position 5 of the thiadiazole.
- Pharmacokinetics : Increased lipophilicity due to the tert-butyl group enhances bioavailability but may reduce solubility .
4-Methoxy-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
- Structure : Methoxy substitution at position 4 of the benzene ring.
- Properties: Improved solubility in DMSO and methanol compared to the parent compound, making it suitable for in vitro assays .
SB4 (4-((3,5-Dibromo-2-hydroxybenzylidene)amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide)
- Structure : Halogenated Schiff base with a dibromo-hydroxybenzylidene group.
- Activity: Functions as a non-platinum metal chelate (e.g., nickel complexes) with moderate anticancer activity .
Structure-Activity Relationships (SAR)
- Thiadiazole Modifications :
- Benzene Ring Modifications :
Biological Activity
N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Overview of Biological Activities
The 1,3,4-thiadiazole moiety is known for a wide range of biological activities, including:
- Anticancer : Various derivatives have shown significant cytotoxic effects against multiple cancer cell lines.
- Antimicrobial : Exhibits activity against bacteria and fungi.
- Anti-inflammatory : Demonstrates potential in reducing inflammation.
- Anticonvulsant : Some derivatives have been effective in epilepsy models.
- Antidiabetic : Potential for managing blood sugar levels.
These activities are attributed to the structural characteristics of the thiadiazole ring, which enhances interactions with biological targets.
Anticancer Activity
A study evaluated the cytotoxic properties of this compound and its derivatives. The results indicated that certain compounds exhibited potent inhibition of cell growth in various cancer cell lines:
| Compound | Cell Line | GI50 (µg/mL) |
|---|---|---|
| 1 | HCT116 | 3.29 |
| 2 | H460 | 10.0 |
| 3 | MCF-7 | 5.0 |
The most active compound against the HCT116 line demonstrated a mechanism involving apoptosis induction and disruption of microtubule assembly .
Antimicrobial Activity
Research on the antimicrobial properties revealed that this compound derivatives possess significant antibacterial effects. For example:
| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| Isopropyl (5a) | 8 | E. coli: 10.5 |
| S. aureus: 8 | ||
| B. subtilis: 9 |
These compounds were less effective against E. coli due to resistance mechanisms but showed promising results against other bacterial strains .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : Compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), crucial for folate synthesis in bacteria.
- Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways through mitochondrial dysfunction and caspase activation.
- GABA Receptor Modulation : Some derivatives enhance GABAergic transmission, contributing to their anticonvulsant effects by stabilizing neuronal excitability .
Chemical Reactions Analysis
Oxidation Reactions
The sulfonamide group and thiadiazole ring undergo oxidation under specific conditions:
-
Sulfonamide oxidation : Treatment with oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) converts the sulfonamide group (-SO₂NH-) into a sulfone derivative (-SO₂-). This reaction typically occurs under acidic or neutral conditions at elevated temperatures (60–80°C).
-
Thiadiazole ring oxidation : The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxide or sulfone derivatives, depending on the strength of the oxidizing agent.
Example Reaction Conditions :
| Reagent | Temperature | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | 70°C | Benzenesulfone-thiadiazole derivative | ~65% | |
| KMnO₄ (aq.) | 80°C | Sulfonamide sulfone | ~58% |
Reduction Reactions
Reduction targets the sulfonamide group and the heterocyclic ring:
-
Sulfonamide reduction : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) reduces the sulfonamide to a secondary amine (-NH-).
-
Thiadiazole ring reduction : Catalytic hydrogenation (H₂/Pd-C) opens the thiadiazole ring, producing a diamine derivative.
Example Reaction Conditions :
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ (THF) | Reflux, 4 hours | N-(thiadiazolyl)benzeneamine | ~72% | |
| H₂ (1 atm), Pd-C | RT, 12 hours | 1,2-Diaminoethane derivative | ~50% |
Substitution Reactions
The sulfonamide nitrogen and thiadiazole ring participate in nucleophilic substitutions:
-
Sulfonamide NH substitution : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form N-alkylated products .
-
Thiadiazole ring substitution : Electrophilic substitution at the C-5 position of the thiadiazole ring occurs with reagents like bromine (Br₂) or nitric acid (HNO₃).
Example Reaction Conditions :
| Reagent | Base/Solvent | Product | Yield | Source |
|---|---|---|---|---|
| CH₃I, K₂CO₃ | Acetone, RT, 3 hrs | N-Methyl-sulfonamide derivative | ~85% | |
| Br₂ (CCl₄) | FeCl₃ catalyst | 5-Bromo-thiadiazole derivative | ~78% |
Mechanistic Insights
-
Nucleophilic reactivity : The sulfonamide nitrogen acts as a nucleophile, attacking electrophilic centers (e.g., in alkyl halides).
-
Ring-opening pathways : Strong reducing agents or acidic conditions cleave the thiadiazole ring, forming intermediates that recombine into secondary products.
Stability and Reactivity Considerations
-
pH sensitivity : Decomposes under strongly acidic (pH < 2) or basic (pH > 10) conditions, forming benzenesulfonic acid and thiadiazole fragments.
-
Thermal stability : Stable up to 200°C; degradation occurs above this temperature, releasing SO₂ and NH₃.
Q & A
Q. What are the common synthetic routes for N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide derivatives?
The synthesis typically involves coupling a thiadiazole-2-amine core with a substituted benzenesulfonyl chloride. For example, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (Glybuzole) is synthesized via reaction of 2-amino-5-tert-butyl-1,3,4-thiadiazole with benzenesulfonyl chloride under basic conditions . Modified Schotten–Baumann methods are also employed for derivatives, such as introducing hydrazinyl or arylidine groups to the benzenesulfonamide scaffold to enhance biological activity . Characterization relies on NMR, FTIR, and LCMS to confirm structural integrity and purity .
Q. How can the aqueous solubility of this compound derivatives be optimized for pharmacological studies?
Solubility is influenced by substituents on the thiadiazole and benzenesulfonamide moieties. For instance, introducing hydrophilic groups (e.g., amino or hydroxyl) improves solubility, as seen in 4-amino-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (solubility: 0.2187 g/L at 37°C) . Conversely, hydrophobic tert-butyl or isopentyl groups reduce solubility, necessitating formulation adjustments like co-solvents or nanoemulsions .
Q. What analytical techniques are critical for confirming the purity and stability of these compounds?
High-resolution LCMS and HPLC are essential for purity assessment, while X-ray crystallography (using software like SHELXL ) resolves structural ambiguities. Stability under physiological conditions is evaluated via accelerated degradation studies (e.g., exposure to light, heat, or acidic/basic environments) followed by spectroscopic validation .
Advanced Research Questions
Q. How do structural modifications influence the anticancer activity of this compound derivatives?
Derivatives with electron-withdrawing groups (e.g., chloro or trifluoromethyl) on the benzene ring enhance cytotoxicity. For example, AL106 (IC₅₀: 58.6 µM in U87 glioblastoma cells) interacts with TrkA via hydrophobic (Tyr359, Ile374) and charged (Gln369) interactions, as shown by molecular docking . QSAR models highlight LogP and hydrogen-bond acceptor count as critical predictors of blood-brain barrier penetration for CNS-targeting analogs .
Q. What methodologies are used to resolve contradictions in biological activity data across cell lines?
Discrepancies in IC₅₀ values (e.g., AL106 vs. cisplatin ) arise from variations in cell line sensitivity (e.g., TrkA overexpression in U87 vs. MEF cells) and assay conditions. Dose-response normalization and pathway-specific inhibitors (e.g., Akt or PI3K blockers ) help isolate compound-specific effects. Cross-validation using 3D tumor spheroids or patient-derived xenografts improves translational relevance .
Q. How can computational tools predict the binding affinity of these compounds to carbonic anhydrase isoforms?
Molecular docking (e.g., AutoDock Vina) and MM-GBSA free-energy calculations simulate interactions with carbonic anhydrase active sites. For instance, N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide derivatives inhibit isoform CA-II via coordination to the catalytic zinc ion, validated by crystallographic data . Pharmacophore modeling further identifies essential motifs (e.g., sulfonamide-Zn²⁺ distance ≤3.5 Å) for isoform selectivity .
Q. What strategies mitigate off-target effects in kinase inhibition studies?
Selectivity is improved by kinome-wide profiling (e.g., using KINOMEscan) and alchemical free-energy perturbation (FEP) to optimize interactions with target kinases (e.g., TrkA ). For example, substituting the thiadiazole with a methyl group in Glybuzole reduces off-target binding to EGFR by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
